

# correlating plasma vitamin B6 levels with functional neurological outcomes

Author: BenchChem Technical Support Team. Date: December 2025



# Plasma Vitamin B6 and Neurological Outcomes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of research correlating plasma **vitamin B6** levels with functional neurological outcomes. The data presented is intended to offer a comprehensive overview of the current scientific landscape, aiding in research and development efforts.

### **Quantitative Data Summary**

The following tables summarize the quantitative findings from key studies investigating the link between plasma **vitamin B6** levels and various neurological outcomes.

#### **Table 1: Cognitive Function**



| Study (Year)            | Participant<br>Group                                                                                    | Vitamin B6<br>Biomarker &<br>Unit                  | Key Findings                                                                                                                                                                              | Neurological<br>Outcome<br>Measure                                    |
|-------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Nozaki et al.<br>(2025) | 266 older Japanese adults (Normal Cognition, Mild Cognitive Impairment [MCI], Alzheimer's Disease [AD]) | Serum Pyridoxal<br>5'-Phosphate<br>(PLP) (nmol/L)  | Compared to the lowest quartile (<47 nmol/L), the odds ratios for MCI or AD were significantly lower in the third (68–114 nmol/L; OR: 0.40) and fourth (≥114 nmol/L; OR: 0.37) quartiles. | Mini-Mental State Examination (MMSE), Clinical diagnosis of MCI or AD |
| Merete et al.<br>(2019) | 949 participants<br>from the Boston<br>Puerto Rican<br>Health Study                                     | Plasma Pyridoxal<br>5'-Phosphate<br>(PLP) (nmol/L) | Lower baseline plasma PLP was associated with increased odds of a major 2-year decline in global cognitive function.                                                                      | 7-test cognitive<br>battery                                           |
| Malouf et al.<br>(2003) | Healthy older<br>adults                                                                                 | N/A<br>(Supplementatio<br>n study)                 | No evidence of short-term benefit from vitamin B6 supplementation on cognitive function.                                                                                                  | Various cognitive function tests                                      |

**Table 2: Peripheral Neuropathy** 



| Study (Year)             | Participant<br>Group                                                          | Vitamin B6<br>Biomarker &<br>Unit | Key Findings                                                                                                                                                                                        | Neurological<br>Outcome<br>Measure                                                            |
|--------------------------|-------------------------------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Stewart et al.<br>(2022) | 261 patients with<br>Chronic<br>Idiopathic Axonal<br>Polyneuropathy<br>(CIAP) | Plasma Vitamin<br>B6 (μg/L)       | No logistic relation was found between elevated plasma B6 levels and neuropathy severity. Moderately elevated levels (100-200 µg/L) were not associated with significantly worse signs or symptoms. | Nerve Conduction Studies (NCS), Neurological examination findings, Patient- reported symptoms |
| Visser et al.<br>(2014)  | 381 patients with<br>CIAP and 140<br>healthy controls                         | Serum Vitamin<br>B6 (nmol/L)      | Vitamin B6 levels in patients were not significantly higher than in controls. The severity of neuropathy did not significantly correlate with vitamin B6 levels.                                    | Clinical<br>evaluation of<br>neuropathy<br>symptoms                                           |
| TGA (2022)               | Case reports from the Therapeutic Goods Administration (Australia)            | N/A<br>(Supplementatio<br>n data) | Peripheral neuropathy can occur at daily vitamin B6 doses of less than 50 mg.                                                                                                                       | Patient-reported symptoms of peripheral neuropathy                                            |



Table 3: Stroke

| Study (Year)            | Participant<br>Group                                                                | Vitamin B6<br>Biomarker &<br>Unit                          | Key Findings                                                                                                   | Neurological<br>Outcome<br>Measure                                   |
|-------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Man et al. (2021)       | Meta-analysis of<br>8 randomized<br>controlled trials<br>(8,513 stroke<br>patients) | N/A<br>(Supplementatio<br>n study)                         | Vitamin B supplementation (including B6) showed a significant risk reduction for stroke recurrence (RR: 0.87). | Stroke<br>recurrence,<br>Cardiovascular<br>events, Vascular<br>death |
| Spence et al.<br>(2018) | Review of<br>Randomized<br>Controlled Trials                                        | N/A<br>(Supplementatio<br>n study)                         | B vitamin supplementation (folic acid, B6, B12) reduces the relative risk of stroke overall by about 10%.      | Stroke risk                                                          |
| Li et al. (2015)        | Network meta-<br>analysis of 17<br>trials (86,393<br>patients)                      | N/A<br>(Supplementatio<br>n study)                         | Folic acid plus vitamin B6 might be the optimal B- vitamin therapy for stroke prevention.                      | Stroke risk                                                          |
| Ulvik et al.<br>(2018)  | 6,891 adults from<br>the Hordaland<br>Health Study                                  | Plasma PAr (4-<br>pyridoxic acid:<br>(pyridoxal +<br>PLP)) | Higher plasma PAr was independently associated with an increased risk of incident stroke.                      | Incident stroke                                                      |



**Table 4: Seizures** 

| Study (Year)             | Participant<br>Group                                                                   | Vitamin B6<br>Biomarker &<br>Unit | Key Findings                                                                                                                                                                                                                               | Neurological<br>Outcome<br>Measure                                      |
|--------------------------|----------------------------------------------------------------------------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Hart et al. (2022)       | 32 adult epilepsy<br>patients                                                          | Serum<br>Pyridoxine<br>(ng/mL)    | A statistically significant relationship was found between low serum pyridoxine levels and poorly controlled seizures (p=0.03). Median serum B6 was 17.5 ng/mL in the poorly controlled group vs. 35.8 ng/mL in the well-controlled group. | Seizure<br>frequency (Well-<br>controlled vs.<br>Poorly-<br>controlled) |
| Mintzer et al.<br>(2012) | 33 patients on<br>enzyme-inducing<br>anti-epileptic<br>drugs (AEDs)<br>and 11 controls | Plasma Vitamin<br>B6              | Vitamin B6 deficiency was found in 48% of patients taking enzyme-inducing AEDs compared to 9% of controls.                                                                                                                                 | Plasma vitamin<br>B6 levels                                             |

## Experimental Protocols Cognitive Function Assessment (Nozaki et al., 2025)

• Study Design: Cross-sectional study.



- Participants: 266 older Japanese individuals categorized as having normal cognition (NC),
   mild cognitive impairment (MCI), or Alzheimer's disease (AD).
- Vitamin B6 Measurement: Serum pyridoxal 5'-phosphate (PLP) concentrations were measured. Participants were divided into quartiles based on their serum PLP levels: Q1 (<47 nmol/L), Q2 (≥47–<68 nmol/L), Q3 (≥68–<114 nmol/L), and Q4 (≥114 nmol/L).</li>
- Neurological Outcome Assessment: Cognitive function was assessed using the Mini-Mental State Examination (MMSE). Clinical diagnosis of NC, MCI, or AD was made by neurologists.
- Statistical Analysis: Logistic regression analyses were used to determine the odds ratios for MCI or AD across the serum PLP quartiles, adjusting for various confounding factors.

#### Peripheral Neuropathy Evaluation (Stewart et al., 2022)

- · Study Design: Cross-sectional study.
- Participants: 261 patients with a diagnosis of chronic idiopathic axonal polyneuropathy (CIAP) from the Peripheral Neuropathy Research Registry. Patients with vitamin B6 deficiency (0-4.9 μg/L) were excluded.
- Vitamin B6 Measurement: Plasma vitamin B6 levels were measured in µg/L.
- Neurological Outcome Assessment: Neuropathy severity was assessed through nerve conduction studies (NCS), neurological examinations (including toe strength, vibration sense, and deep tendon reflexes), and patient-reported symptoms of numbness and pain intensity.
- Statistical Analysis: A chi-square test for independence and logistic regression analysis were performed to determine the relationship between elevated plasma B6 levels and the various neuropathy outcome measures, controlling for age and time since symptom onset.

#### Stroke Outcome Meta-Analysis (Man et al., 2021)

- Study Design: Meta-analysis of randomized controlled trials.
- Participants: Data from 8 trials involving a total of 8,513 patients who had previously experienced a stroke.



- Intervention: Supplementation with B vitamins (including B6, B9, and B12).
- Neurological Outcome Assessment: The primary outcomes were the risk of stroke recurrence, major cardiovascular events, and vascular death.
- Statistical Analysis: Risk ratios (RR) were calculated to determine the effect of vitamin B supplementation on the specified outcomes.

#### Seizure Control Assessment (Hart et al., 2022)

- Study Design: Prospective observational study.
- Participants: 32 adult patients with epilepsy.
- Vitamin B6 Measurement: Serum pyridoxine levels were measured in ng/mL.
- Neurological Outcome Assessment: Patients were classified as "well-controlled" (no seizures
  in the last three months) or "poorly controlled" (one or more seizures in the last three
  months).
- Statistical Analysis: Fisher's Exact Test was used to determine the statistical significance of the association between low serum pyridoxine levels and poor seizure control.

#### **Visualizations**

 To cite this document: BenchChem. [correlating plasma vitamin B6 levels with functional neurological outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679950#correlating-plasma-vitamin-b6-levels-with-functional-neurological-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com